Ethyl 2-iodo-3,4-dimethoxybenzoate
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Overview
Description
Ethyl 2-iodo-3,4-dimethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, two methoxy groups, and an iodine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-iodo-3,4-dimethoxybenzoate typically involves the iodination of 3,4-dimethoxybenzoic acid followed by esterification. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The resulting 2-iodo-3,4-dimethoxybenzoic acid is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-iodo-3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized under specific conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
Ethyl 2-iodo-3,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-iodo-3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The iodine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-iodo-3,4-dimethoxybenzoate can be compared with other similar compounds such as:
- Ethyl 2-bromo-3,4-dimethoxybenzoate
- Ethyl 2-chloro-3,4-dimethoxybenzoate
- Ethyl 2-fluoro-3,4-dimethoxybenzoate
Uniqueness
The presence of the iodine atom in this compound makes it unique due to iodine’s larger atomic size and higher reactivity compared to other halogens. This can result in different reactivity patterns and biological activities, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C11H13IO4 |
---|---|
Molecular Weight |
336.12 g/mol |
IUPAC Name |
ethyl 2-iodo-3,4-dimethoxybenzoate |
InChI |
InChI=1S/C11H13IO4/c1-4-16-11(13)7-5-6-8(14-2)10(15-3)9(7)12/h5-6H,4H2,1-3H3 |
InChI Key |
ALOOTDXOCQMKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OC)OC)I |
Origin of Product |
United States |
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